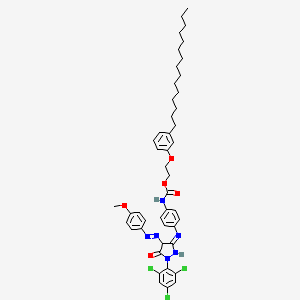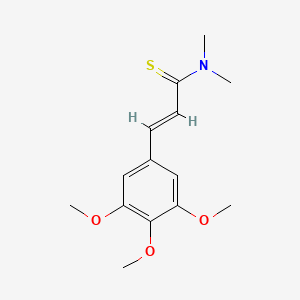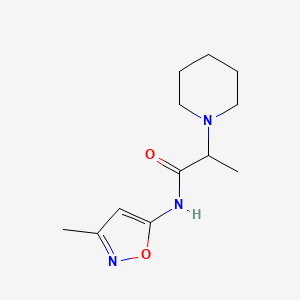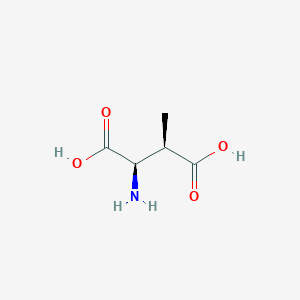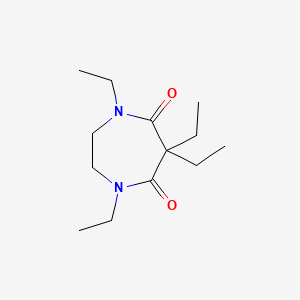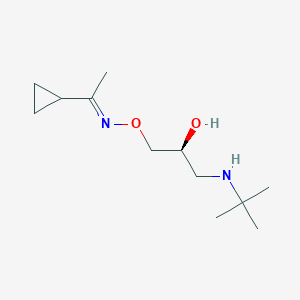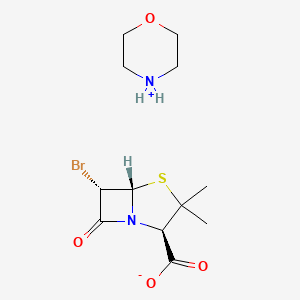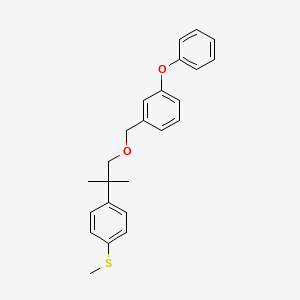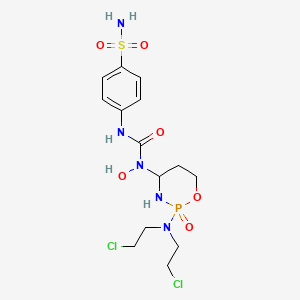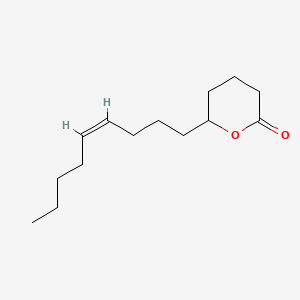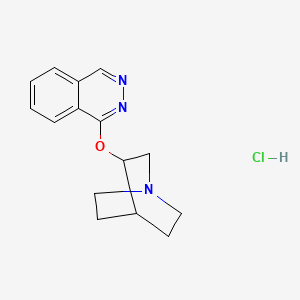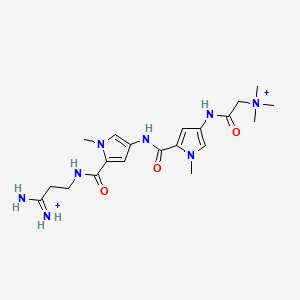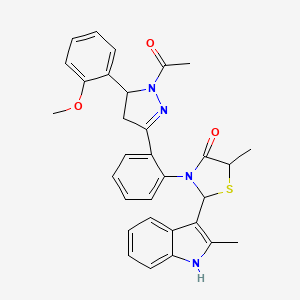
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-(2,2-dimethylpropionate), (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may include:
Cyclization Reactions: Formation of the core ring system through cyclization of linear precursors.
Functional Group Introduction: Addition of hydroxyl, methyl, and other functional groups using reagents like Grignard reagents, organolithium compounds, and protecting groups.
Stereoselective Reactions: Use of chiral catalysts or auxiliaries to control the configuration of chiral centers.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.
Purification Techniques: Use of chromatography, crystallization, and other methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halides, nucleophiles like NH3 or RNH2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving similar structures.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity to produce a biological response.
Pathway Modulation: Alteration of signaling pathways to achieve a desired effect.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanes: Compounds with similar ring structures but different functional groups.
Heptalenes: Compounds with similar ring systems but different substituents.
Methano Derivatives: Compounds with similar methano bridges but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, chiral centers, and ring system, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H42O7 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H42O7/c1-20(2,3)19(28)32-18-13-8-9-14-23(7,30)15-10-16(26)21(4,5)25(15,31)17(27)11-24(14,18)12-22(13,6)29/h13-18,26-27,29-31H,8-12H2,1-7H3/t13-,14-,15-,16-,17-,18?,22+,23+,24?,25-/m0/s1 |
Clave InChI |
IZGGSVOKYXICQD-XUZRMCOPSA-N |
SMILES isomérico |
C[C@]1(CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@H]1C3OC(=O)C(C)(C)C)(C)O)O)O)O |
SMILES canónico |
CC1(C(CC2C1(C(CC34CC(C(C3OC(=O)C(C)(C)C)CCC4C2(C)O)(C)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


